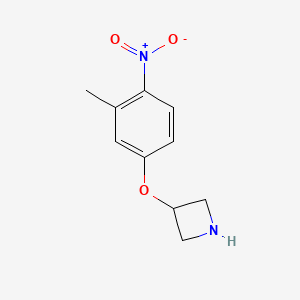![molecular formula C11H24ClNO2 B1441180 4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220033-34-0](/img/structure/B1441180.png)
4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H24ClNO2 . It has an average mass of 237.767 Da and a mono-isotopic mass of 237.149551 Da .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride” consists of 11 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of biologically active compounds. The compound can serve as a key intermediate in the synthesis of various substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives are used in the development of drugs with potential pharmacological activities, including antihypertensive, antiulcer, and antimicrobial properties .
Cyclization Reactions
The structure of “4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride” allows it to undergo cyclization reactions to form complex heterocycles. These reactions are fundamental in creating pharmacologically active molecules that can be used in drug discovery and development .
Multicomponent Reactions (MCRs)
This compound can participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones. MCRs are valuable in medicinal chemistry for rapidly generating diverse libraries of molecules for drug screening .
Anticancer Applications
Piperidine derivatives have shown promise in anticancer research. The compound can be used to synthesize molecules that exhibit antiproliferation and antimetastatic effects on various types of cancers, both in vitro and in vivo .
Neuroprotective Agents
Research indicates that piperidine derivatives can act as neuroprotective agents. They have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by preventing neuronal damage .
Antimicrobial and Antifungal Agents
The structural flexibility of piperidine derivatives makes them suitable candidates for developing new antimicrobial and antifungal agents. These compounds can be designed to target specific microbial pathways, offering a strategy to combat antibiotic resistance .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-propoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGHHOABJDHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220033-34-0 | |
| Record name | Piperidine, 4-[(2-propoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



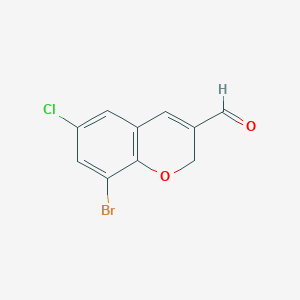
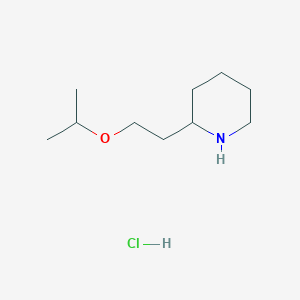
![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
![2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441101.png)
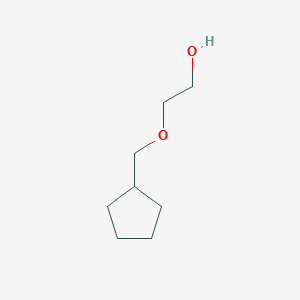
![2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1441103.png)


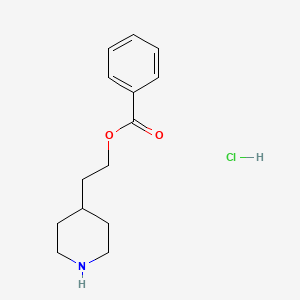
![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
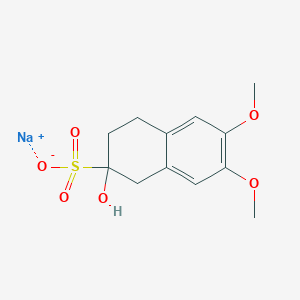
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
